azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
Brand Name: Vulcanchem
CAS No.: 87576-05-4
VCID: VC18459569
InChI: InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H
SMILES:
Molecular Formula: C18H31Cl2N3O2
Molecular Weight: 392.4 g/mol

azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride

CAS No.: 87576-05-4

Cat. No.: VC18459569

Molecular Formula: C18H31Cl2N3O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride - 87576-05-4

Specification

CAS No. 87576-05-4
Molecular Formula C18H31Cl2N3O2
Molecular Weight 392.4 g/mol
IUPAC Name azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
Standard InChI InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H
Standard InChI Key CRBCDMQTTRHKBC-UHFFFAOYSA-N
Canonical SMILES CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-]

Introduction

PropertyValueSource
CAS Number87576-05-4
Molecular FormulaC₁₈H₃₁Cl₂N₃O₂
Molecular Weight392.4 g/mol
IUPAC NameAzepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
SMILESC1CCCNH+.Cl.CCCCNC(=O)COC2=CC=C(C=C2)Cl

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the hydrazide core. A plausible route includes:

  • Nucleophilic Substitution: Reaction of 4-chlorophenol with chloroacetyl chloride to yield 2-(4-chlorophenoxy)acetyl chloride.

  • Hydrazide Formation: Condensation of the acyl chloride with butylhydrazine to produce N'-butyl-2-(4-chlorophenoxy)acetohydrazide.

  • Quaternary Ammonium Salt Formation: Protonation of azepane (a seven-membered amine) with hydrochloric acid, followed by ion pairing with the hydrazide intermediate.

Critical reaction parameters include:

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) to stabilize ionic intermediates.

  • Temperature: Moderate conditions (40–60°C) to prevent decomposition of the hydrazide group.

  • Stoichiometry: Precise molar ratios to avoid side products such as over-alkylated amines.

Physicochemical Properties

While experimental data on this specific compound remain limited, analogous hydrazides and azepane derivatives provide insights:

  • Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to ionic and hydrogen-bonding interactions.

  • Stability: Hydrazides are generally sensitive to oxidation, necessitating storage under inert atmospheres.

  • Thermal Properties: Decomposition likely occurs above 200°C, consistent with similar ammonium salts.

Notably, the vapor pressure of related azepanium compounds is exceptionally low (e.g., 0.0148 mmHg at 25°C for 4-(azepan-1-ium-1-yl)butan-2-one chloride) , suggesting limited volatility.

Challenges and Future Directions

Current limitations in understanding this compound include:

  • Lack of in vitro or in vivo toxicity profiles.

  • Uncharacterized pharmacokinetic parameters (e.g., bioavailability, metabolic pathways).

Future research priorities should focus on:

  • Synthetic Optimization: Improving yield and purity via green chemistry approaches.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Structural Modifications: Exploring substituent effects on the azepane and hydrazide groups to enhance selectivity.

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